2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-(2,3-dimethylanilino)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-4-3-5-11(9(8)2)14-12-13-10(6-15)7-16-12/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPUPKKDXFIKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2,3-dimethylaniline with thioamide and a formylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid.
Reduction: 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring and aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde and related thiazole-4-carbaldehyde derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The 2,3-dimethylphenyl group in the target compound increases molecular weight and lipophilicity compared to simpler phenyl or aminophenyl analogs. This may enhance membrane permeability but reduce aqueous solubility. The 4-aminophenyl derivative () exhibits polarity due to the -NH₂ group, improving solubility in polar solvents .
The dimethyl substituents in the target compound are electron-neutral, offering steric hindrance without significant electronic modulation.
Reactivity of the Carbaldehyde Group :
- All analogs share a reactive carbaldehyde moiety, enabling condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. For example, 2-phenylthiazole-4-carbaldehyde was used to synthesize a thiadiazole-thiol derivative with a yield of 70% .
Biological Activity
2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.
- Molecular Formula : C12H12N2OS
- Molecular Weight : 232.3 g/mol
- CAS Number : 854035-82-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound exhibited activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2a | S. aureus | 8 µg/mL |
| 2b | E. coli | 16 µg/mL |
| 2c | C. albicans | 32 µg/mL |
The data indicate that thiazole derivatives can be effective against resistant strains of bacteria and fungi, suggesting their potential as lead compounds for drug development .
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. Research indicates that modifications in the thiazole structure can enhance anticancer activity.
Case Study: Anticancer Effects on Cell Lines
In vitro studies have shown that thiazole derivatives can significantly reduce cell viability in cancer cell lines such as Caco-2 and A549.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Percentage Viability (%) | IC50 (µM) |
|---|---|---|---|
| 3e | Caco-2 | 27.2 | 15 |
| 3k | A549 | 44.0 | 20 |
| 17f | Caco-2 | 46.0 | 18 |
The results suggest that structural modifications, such as the addition of electron-withdrawing groups on the phenyl ring, can enhance cytotoxic activity .
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific biological targets. For example:
- Antibacterial Activity : The presence of the thiazole ring is thought to interfere with bacterial cell wall synthesis or function.
- Anticancer Activity : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways or inhibition of oncogenic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
